molecular formula C10H26N4S2 B12615338 3,6,9,12-Tetraazatetradecane-1,14-dithiol CAS No. 920511-73-5

3,6,9,12-Tetraazatetradecane-1,14-dithiol

Cat. No.: B12615338
CAS No.: 920511-73-5
M. Wt: 266.5 g/mol
InChI Key: DAZJJRRVOMASMX-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraazatetradecane-1,14-dithiol is a chemical compound with the molecular formula C10H26N4S2 It is characterized by the presence of four nitrogen atoms and two sulfur atoms within a fourteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraazatetradecane-1,14-dithiol typically involves the reaction of appropriate amines with thiol-containing compounds. One common method involves the reaction of tetraethylenepentamine with carbon disulfide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraazatetradecane-1,14-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12-Tetraazatetradecane-1,14-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-dithiol involves its ability to form stable complexes with metal ions and its reactivity with thiol and amine groups. This allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-Tetraazatetradecane-1,14-dithiol is unique due to its combination of thiol and amine functionalities, which provide it with distinct reactivity and versatility in forming complexes and participating in various chemical reactions. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules .

Properties

CAS No.

920511-73-5

Molecular Formula

C10H26N4S2

Molecular Weight

266.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-sulfanylethylamino)ethylamino]ethylamino]ethylamino]ethanethiol

InChI

InChI=1S/C10H26N4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h11-16H,1-10H2

InChI Key

DAZJJRRVOMASMX-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCS)NCCNCCS

Origin of Product

United States

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